N,N'-Bis[(hydroxymethoxy)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(hydroxymethoxy)methyl]urea is an organic compound with the molecular formula C5H12N2O5. It is a white, water-soluble solid that is used in various industrial and scientific applications. This compound is known for its role as an intermediate in the formation of urea-formaldehyde resins, which are widely used in adhesives, coatings, and molding compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis[(hydroxymethoxy)methyl]urea can be synthesized through the reaction of urea with formaldehyde. The process involves treating urea with an excess of formaldehyde, leading to the formation of the desired compound . This reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis[(hydroxymethoxy)methyl]urea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize environmental impact. The use of catalysts and advanced purification techniques ensures the production of high-quality N,N’-Bis[(hydroxymethoxy)methyl]urea suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(hydroxymethoxy)methyl]urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert N,N’-Bis[(hydroxymethoxy)methyl]urea into simpler compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis[(hydroxymethoxy)methyl]urea include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of N,N’-Bis[(hydroxymethoxy)methyl]urea depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
N,N’-Bis[(hydroxymethoxy)methyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of urea-formaldehyde resins and other polymeric materials.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of N,N’-Bis[(hydroxymethoxy)methyl]urea involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(hydroxymethyl)urea: This compound is structurally similar to N,N’-Bis[(hydroxymethoxy)methyl]urea but lacks the methoxy groups.
Dimethylolurea: Another related compound, dimethylolurea, is used in similar applications and has comparable chemical properties.
Uniqueness
N,N’-Bis[(hydroxymethoxy)methyl]urea is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain industrial and research applications, such as its enhanced solubility and reactivity compared to similar compounds .
Properties
CAS No. |
62174-78-1 |
---|---|
Molecular Formula |
C5H12N2O5 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,3-bis(hydroxymethoxymethyl)urea |
InChI |
InChI=1S/C5H12N2O5/c8-3-11-1-6-5(10)7-2-12-4-9/h8-9H,1-4H2,(H2,6,7,10) |
InChI Key |
GMFIJSAWOIPBCX-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)NCOCO)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.